Nanomolar α3β4 Nicotinic Acetylcholine Receptor Antagonism: A Clear Differentiator Among nAChR Subtypes
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate exhibits potent and selective antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC₅₀ of 1.8 nM in an 86Rb+ efflux assay using SH-SY5Y cells [1]. In contrast, its activity at the closely related human α4β2 nAChR is 6.7-fold weaker (IC₅₀ = 12.0 nM), and at the human α4β4 nAChR it is 8.3-fold weaker (IC₅₀ = 15.0 nM) [1]. This differential potency across nAChR subtypes is a quantifiable characteristic not uniformly shared by other 4-hydroxyquinoline-3-carboxylates, which often lack this level of subtype selectivity or potency at nAChRs [2].
| Evidence Dimension | nAChR Subtype Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12.0 nM; α4β4: 15.0 nM |
| Comparator Or Baseline | Same compound tested against α4β2 (12.0 nM) and α4β4 (15.0 nM) subtypes |
| Quantified Difference | 6.7-fold selectivity for α3β4 over α4β2; 8.3-fold selectivity for α3β4 over α4β4 |
| Conditions | Human recombinant nAChR subtypes expressed in SH-SY5Y or TE671/RD cells; 86Rb+ efflux assay with liquid scintillation counting |
Why This Matters
This selectivity profile is critical for researchers studying α3β4-specific pathways in addiction, pain, or neuropsychiatric disorders, where off-target activity at other nAChR subtypes would confound results.
- [1] EcoDrugPlus. (n.d.). Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate - Bioactivity Data. University of Helsinki. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Dove, S., et al. (1985). 7-substituted-4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes and of the respiration of Ehrlich ascites tumor cells: multivariate analysis and quantitative structure-activity relationship for polar substituents. Journal of Medicinal Chemistry, 28(4), 447-451. DOI: 10.1021/jm00382a010 View Source
